

Application Notes and Protocols: Aluminum Sesquichlorohydrate in the Treatment of Hyperhidrosis

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Compound of Interest

Compound Name: ALUMINUM
SESQUICHLOROXYDRATE

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Introduction

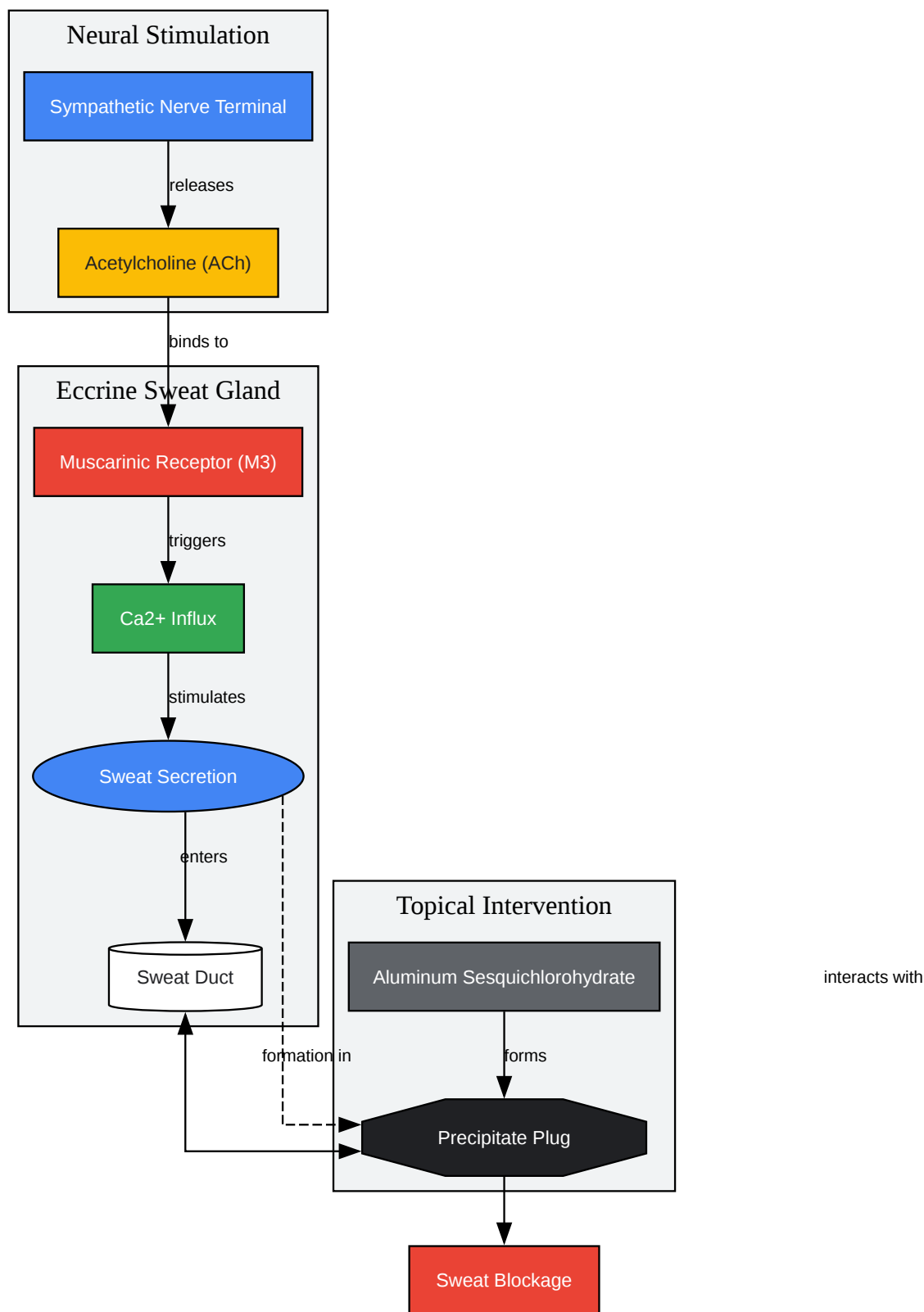
Hyperhidrosis, a condition characterized by excessive sweating beyond thermoregulatory needs, can significantly impact a patient's quality of life. Topical aluminum salts are a first-line treatment, with **aluminum sesquichlorohydrate** emerging as a well-tolerated and effective option. These application notes provide a comprehensive overview of the use of **aluminum sesquichlorohydrate** in hyperhidrosis treatment, including its mechanism of action, comparative efficacy, and detailed protocols for clinical and preclinical evaluation.

Mechanism of Action

Aluminum sesquichlorohydrate exerts its antiperspirant effect by forming a temporary, physical blockage within the eccrine sweat gland duct.^{[1][2]} Upon application to the skin and in the presence of sweat, the **aluminum sesquichlorohydrate** dissociates. The resulting aluminum ions interact with proteins and mucopolysaccharides in the sweat and the epithelial lining of the sweat duct.^{[3][4]} This interaction leads to the precipitation and aggregation of these biomolecules, forming a gelatinous plug that physically obstructs the duct and prevents sweat from reaching the skin's surface.^[4] This process is reversible, and normal sweat gland function returns with the natural shedding of skin cells.^[1]

Signaling Pathway of Sweat Production and Intervention by Aluminum Sesquichlorohydrate

The following diagram illustrates the cholinergic signaling pathway that stimulates sweat production and the point of intervention by **aluminum sesquichlorohydrate**.



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Mechanism of Action of **Aluminum Sesquichlorohydrate**.

Data Presentation: Comparative Efficacy

Aluminum sesquichlorohydrate has demonstrated comparable efficacy to aluminum chloride, the traditional gold standard, but with a more favorable tolerability profile. The following tables summarize quantitative data from clinical studies.

Study	Active Ingredient & Concentration	Vehicle	Primary Endpoint	Sweat Reduction (%)	Tolerability	Reference
Randomized Controlled Trial	20% Aluminum Sesquichlorohydrate vs. 20% Aluminum Chloride	Lotion	Sweating Intensity Visual Scale (SIVS)	60% (AS) vs. 53% (AC) at week 6	One subject (5%) reported itching with AC; none with AS.	[5]
Open-Label Study	20% Aluminum Sesquichlorohydrate	Foam	Minor Test Score	61% at 4 weeks	Mild, transient itching in one subject.	[3]

Assessment Metric	20% Aluminum Sesquichlorohydrate	20% Aluminum Chloride	Key Findings	Reference
Hyperhidrosis Disease Severity Score (HDSS)	Significant reduction from baseline	Significant reduction from baseline	No significant difference between the two treatments.	[6][7]
Patient Satisfaction Score	High satisfaction	High satisfaction	No significant difference between the two treatments.	[6]
Mean Time to Response	1.14 weeks	1.14 weeks	Both treatments showed a rapid onset of action.	[6]

Experimental Protocols

Clinical Efficacy and Tolerability Assessment (In Vivo)

Objective: To evaluate the sweat-reducing efficacy and skin tolerability of a topical **aluminum sesquichlorohydrate** formulation in subjects with primary hyperhidrosis.

Methodology:

- Study Design: A randomized, controlled, double-blind, split-body (e.g., left vs. right axilla) study is recommended to minimize inter-subject variability.
- Subject Population: Recruit healthy volunteers with self-reported excessive sweating, confirmed by a baseline sweat production measurement (e.g., >50 mg/5 min in the axilla) and a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4.
- Treatment Protocol:
 - Washout Period: Subjects should refrain from using any antiperspirants or deodorants for a predefined period (e.g., 14 days) before the study begins.

- Application: The investigational product (**aluminum sesquichlorohydrate**) and a control (vehicle or comparator like aluminum chloride) are applied to the designated axillae once daily at night on dry skin.
- Duration: A typical study duration is 4-8 weeks, with assessments at baseline, week 1, week 2, week 4, and week 8.[\[6\]](#)
- Efficacy Assessment:
 - Gravimetric Sweat Measurement: This is the gold standard for quantifying sweat production.
 - Pre-weigh absorbent pads.
 - Place the pads in the axillae for a standardized period (e.g., 5-15 minutes) under controlled temperature and humidity conditions, or after thermal stimulation (e.g., in a sauna).
 - Post-weigh the pads to determine the amount of sweat produced.
 - Minor's Iodine-Starch Test: A qualitative method to visualize the area of sweating.
 - Patient-Reported Outcomes (PROs):
 - Hyperhidrosis Disease Severity Scale (HDSS): A 4-point scale to assess the impact of sweating on daily activities.[\[6\]](#)
 - Sweating Intensity Visual Scale (SIVS): A visual analog scale for subjects to rate their perceived sweating.[\[5\]](#)
- Tolerability Assessment:
 - Physician-assessed local skin reactions (erythema, edema, itching, burning) using a standardized scale (e.g., 0-3, from no symptoms to severe).
 - Subject-reported adverse events.

In Vitro Antiperspirant Efficacy Screening using a 3D Sweat Gland Model

Objective: To screen the efficacy of antiperspirant formulations in a controlled laboratory setting.

Methodology:

- Model: Utilize a commercially available or in-house developed 3D organotypic sweat gland model composed of primary human eccrine sweat gland cells. These models often show physiological responses to cholinergic stimulation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Protocol:
 - Culture: Culture the 3D sweat gland spheroids according to the manufacturer's or established laboratory protocol (e.g., hanging drop method).[\[8\]](#)[\[10\]](#)
 - Viability Assessment: Confirm the viability of the spheroids using assays like Calcein-AM/Ethidium Homodimer-1 staining.[\[8\]](#)[\[12\]](#)
 - Treatment: Treat the spheroids with the test formulation (**aluminum sesquichlorohydrate**) and a vehicle control for a specified duration.
 - Stimulation: Induce "sweating" by stimulating the spheroids with a cholinergic agonist, such as acetylcholine or pilocarpine.[\[9\]](#)
 - Efficacy Readout: Measure the physiological response, which is often a calcium influx in this model.
 - Load the spheroids with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Measure the change in fluorescence intensity upon stimulation using a fluorescence microscope or plate reader.
 - A reduction in the calcium influx in the treated group compared to the control indicates antiperspirant efficacy.

Ex Vivo Sweat Gland Viability and Function Assessment

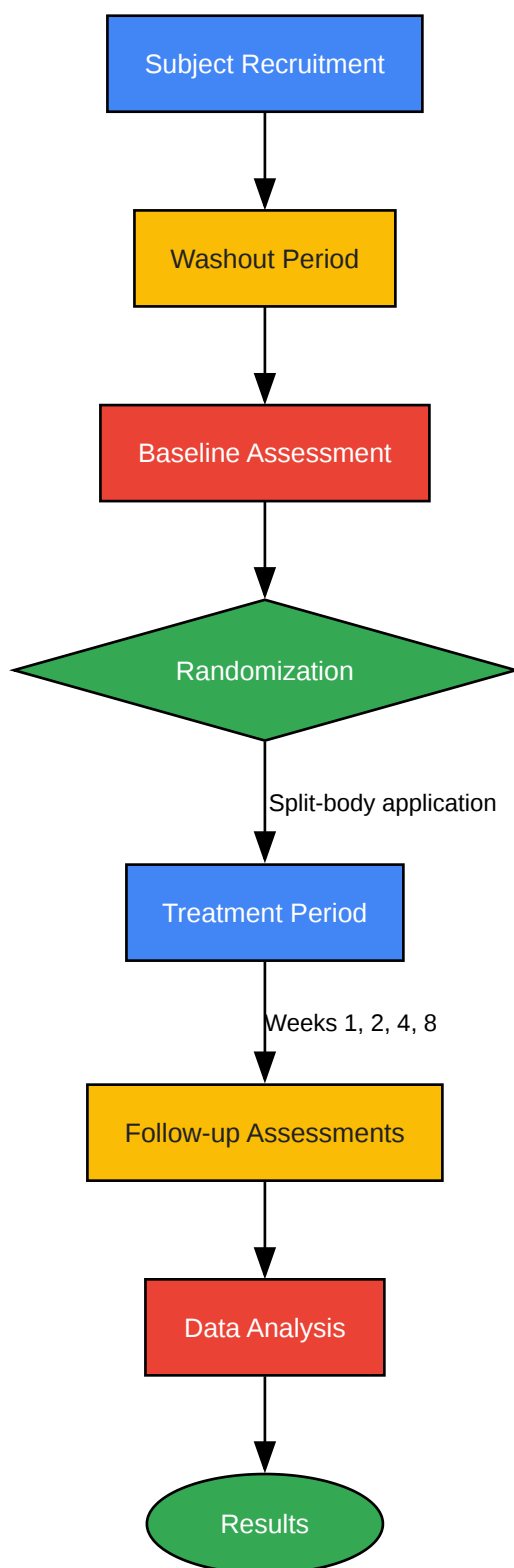
Objective: To assess the effect of **aluminum sesquichlorohydrate** on the viability and function of isolated sweat glands.

Methodology:

- Tissue Source: Human or rat skin explants. Rat sweat glands have shown similar physiological responses to cholinergic stimulation as human glands.[\[13\]](#)
- Protocol:
 - Isolation: Isolate intact sweat glands from the tissue using enzymatic digestion and microdissection.
 - Culture: Culture the isolated glands in an appropriate medium.
 - Treatment: Expose the glands to the test formulation.
 - Viability Assessment: Use methods like the resazurin reduction assay to monitor cell viability over time.[\[14\]](#)
 - Functional Assessment:
 - Stimulate the glands with a cholinergic agonist.
 - Measure the intracellular calcium response using calcium imaging techniques with a confocal laser scanning microscope.[\[13\]](#)

Visualization of Workflows

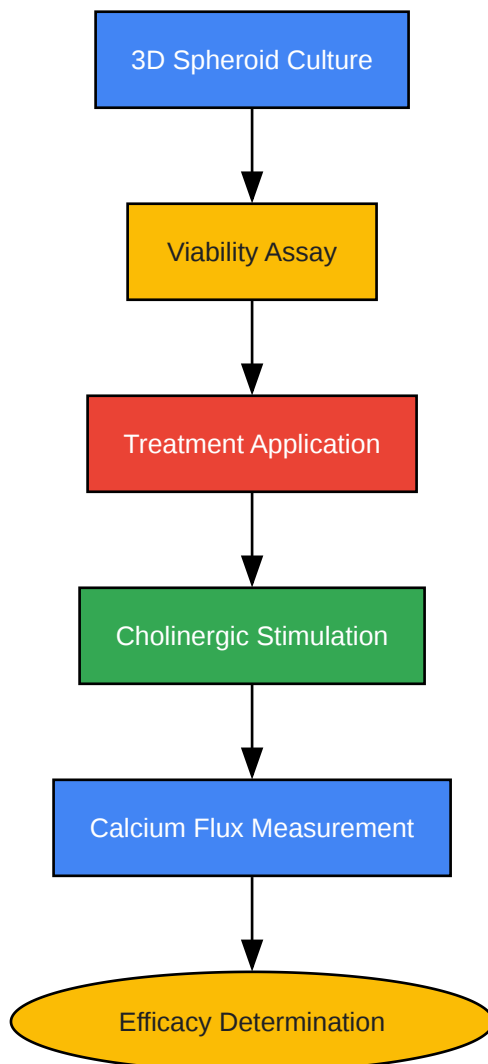
Experimental Workflow for Clinical Efficacy Assessment



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Clinical Trial Workflow.

In Vitro 3D Sweat Gland Model Experimental Workflow



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In Vitro Screening Workflow.

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